A Technical Guide to the Physicochemical Properties of Codeine(1+) in Aqueous Solution
A Technical Guide to the Physicochemical Properties of Codeine(1+) in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the critical physicochemical properties of the protonated form of codeine, Codeine(1+), in aqueous environments. Understanding these characteristics is fundamental for the development, formulation, and analytical control of codeine-based pharmaceutical products. All quantitative data are summarized in tables for clarity, and detailed experimental protocols for key analytical procedures are provided.
Introduction
Codeine, an opiate derived from the opium poppy or synthesized from morphine, is widely used as an analgesic, antitussive, and antidiarrheal agent.[1] In pharmaceutical formulations and physiological systems, which are predominantly aqueous, codeine exists in equilibrium between its free base form and its protonated, cationic form, Codeine(1+). The physicochemical behavior of this charged species dictates its solubility, stability, absorption, and interaction with biological targets. This guide focuses on the essential properties of Codeine(1+) in aqueous solution to support research and development activities.
Chemical Structure and Ionization
Codeine is a weak base that features a tertiary amine within its morphinan structure. In an aqueous medium, this amine group can accept a proton (H+) to form the conjugate acid, Codeine(1+), a positively charged ion. The equilibrium between the uncharged base and the protonated form is governed by the solution's pH and the compound's pKa value.
Table 1: Key Structural and Ionization Properties of Codeine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (Base) | C₁₈H₂₁NO₃ | [2] |
| Molecular Weight (Base) | 299.36 g/mol | [2] |
| pKa (15 °C) | 6.05 | [3] |
| pKa (General) | 8.2 | [2] |
| pH of Saturated Solution | 9.8 |[3] |
Note: pKa values can vary with temperature and experimental conditions. The pKa of 8.2 is more commonly cited in pharmaceutical literature.
At a physiological pH of approximately 7.4, a significant portion of codeine exists in its protonated, water-soluble Codeine(1+) form.
Key Physicochemical Properties
Aqueous Solubility
The solubility of codeine is highly dependent on its form (free base vs. salt) and the pH of the aqueous medium. The free base is only slightly soluble in water, whereas its salts, such as codeine phosphate and codeine sulfate, are much more soluble.[4][5] This enhanced solubility is due to the ion-dipole interactions between the charged Codeine(1+) cation and polar water molecules.
Codeine phosphate, a common pharmaceutical salt, is described as being freely soluble in water and very soluble in hot water.[6][7] The presence of polar functional groups and the ability to form hydrogen bonds contribute to its solubility in polar solvents like water.[8]
Table 2: Solubility of Codeine and its Salts
| Compound Form | Solvent | Solubility Description | Reference |
|---|---|---|---|
| Codeine Base | Water | 1 g in 120 mL | [3] |
| Codeine Base | Boiling Water | 1 g in 60 mL | [3] |
| Codeine Phosphate | Water | Freely Soluble | [6][9] |
| Codeine Sulfate | Water | 1 g in 30 mL |[3] |
Stability in Aqueous Solution
The stability of codeine in aqueous solution is influenced by pH, temperature, light, and the presence of buffers or oxidizing agents.[10][11] Degradation can occur through processes like oxidation.[10]
Aqueous solutions of codeine phosphate are relatively stable at a pH of 3.5.[10] One study found that a compounded syrup of codeine phosphate (3 mg/mL) in a syrup vehicle at an initial pH of 4.2 retained over 93% of its initial concentration for at least 98 days at room temperature when protected from light.[12] In contrast, codeine sulfate has a predicted room temperature shelf life of approximately 44 years between pH 1 and 10 in the absence of buffer catalysis.[11] Light exposure can induce autoxidation, particularly in acidic solutions.[10]
Spectroscopic Properties
UV-Vis spectroscopy is a common technique for the analysis of codeine, owing to the presence of a benzene ring chromophore in its structure.[13] The maximum absorbance wavelength can vary slightly depending on the solvent and the specific salt form.
Table 3: UV-Vis Spectroscopic Data for Codeine
| Condition | Wavelength (λmax) | Reference |
|---|---|---|
| In 0.1 M NaOH | 284 nm | [13] |
| General Aqueous/Blood | 284-286 nm | [14] |
| Solid State | 286 nm |[15] |
Experimental Protocols
Protocol for pKa Determination by Potentiometric Titration
This method determines the pKa by monitoring pH changes of a codeine solution during titration with a standardized acid or base.[16][17]
Methodology:
-
Preparation:
-
Titration:
-
Place a known volume (e.g., 20 mL) of the codeine solution into a reaction vessel equipped with a magnetic stirrer.[16]
-
Immerse the calibrated pH electrode into the solution.
-
To ensure all codeine is in the protonated form, acidify the solution to pH 1.8-2.0 with a strong acid (e.g., 0.1 M HCl).[16]
-
Begin titration by adding small, precise aliquots of the 0.1 M NaOH titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
Caption: Workflow for pKa determination via potentiometric titration.
Protocol for Aqueous Solubility by Shake-Flask Method
The shake-flask method is a standard thermodynamic approach to determine the equilibrium solubility of a compound.[18][19]
Methodology:
-
Preparation:
-
Prepare the desired aqueous solvent (e.g., purified water, pH-specific buffer).
-
Accurately weigh an excess amount of the codeine salt (e.g., codeine phosphate) and add it to a sealed flask containing a known volume of the solvent. This ensures a saturated solution is formed.[18]
-
-
Equilibration:
-
Sample Analysis:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) or centrifuge to remove any suspended particles.[18]
-
Quantify the concentration of codeine in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[18][20]
-
The measured concentration represents the equilibrium solubility.
-
Caption: Workflow for solubility determination via the shake-flask method.
Protocol for Stability Assessment by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact drug from its degradation products, allowing for accurate quantification of stability over time.[21]
Methodology:
-
Sample Preparation and Storage:
-
Forced Degradation (for method validation):
-
To ensure the method is stability-indicating, expose the codeine solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[21]
-
-
Chromatographic Analysis:
-
Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., 1% o-phosphoric acid in water, pH 3.0) and organic solvents like acetonitrile and methanol.[21]
-
Column: A C18 reversed-phase column is commonly used.[21]
-
Detection: Set the UV detector to a wavelength where codeine absorbs strongly (e.g., 245 nm or 254 nm).[21][22]
-
Analysis: Inject the stored samples onto the HPLC system.
-
-
Data Analysis:
-
Calculate the concentration of the intact codeine peak at each time point by comparing its area to a standard curve.
-
Plot the percentage of the initial codeine concentration remaining versus time to determine the degradation rate and shelf-life.
-
Caption: Workflow for an HPLC-based stability assay of codeine.
References
- 1. Codeine - Wikipedia [en.wikipedia.org]
- 2. Codeine (PIM 140) [inchem.org]
- 3. Codeine [drugfuture.com]
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- 5. A Review of Analytical Methods for Codeine Determination | MDPI [mdpi.com]
- 6. CODEINE PHOSPHATE | 41444-62-6 [chemicalbook.com]
- 7. CODEINE PHOSPHATE USP HEMIHYDRATE - PCCA [pccarx.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 41444-62-6 CAS MSDS (CODEINE PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced stability of codeine sulfate: effect of pH, buffer, and temperature on the degradation of codeine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [UV spectrophotometric research of drug mixture in sudden poisoning cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. scielo.br [scielo.br]
- 20. enamine.net [enamine.net]
- 21. researchgate.net [researchgate.net]
- 22. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
